3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole
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Overview
Description
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. The starting materials may include 1,5-dimethylpyrazole, 4-fluorobenzaldehyde, and other reagents. The synthesis might involve:
Condensation reactions: To form the pyrazole rings.
Substitution reactions: To introduce the fluorophenyl group.
Cyclization reactions: To form the final pyrazole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and Pressure: To optimize reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” may be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, it may be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole derivatives, such as:
- 3,5-dimethylpyrazole
- 4-fluorophenylpyrazole
- 1,5-dimethylpyrazole
Uniqueness
The uniqueness of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” lies in its specific substitution pattern and the presence of both dimethylpyrazole and fluorophenyl groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
1006344-02-0 |
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Molecular Formula |
C20H21FN6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |
InChI Key |
WSOPSOYDLXREGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=C(C=C3)F)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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